(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. It is recognized for its unique stereochemistry, which influences its biological activity and reactivity. The compound is classified as a piperidine derivative, featuring a hydroxyl group and two carboxylate ester functionalities. The chemical structure is represented by the molecular formula and has a molecular weight of approximately 293.31 g/mol .
The synthesis of (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the diastereomeric excess and purity of the final product .
The molecular structure of (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate consists of a piperidine ring with substituents that include a benzyl group and hydroxyl groups at specified positions. The stereochemistry is crucial for its function and interactions.
(2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate participates in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with biological targets such as enzymes or receptors. Its stereochemistry is pivotal for binding affinity and activity.
The compound can act as an inhibitor or an activator within biochemical pathways, modulating various physiological processes depending on the specific target it interacts with .
The physical properties of (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate are essential for its application in scientific research:
These properties are critical for understanding its behavior under different conditions and its suitability for various applications .
(2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate finds numerous applications in scientific research:
The stereoselective construction of the cis-4-hydroxypipecolate framework in (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS: 403503-43-5) relies on two principal methodologies: chemoenzymatic resolution and chiral pool derivation. The chemoenzymatic route employs proprietary acylases to resolve racemic N-acetyl-(R,S)-allylglycine, followed by a stereospecific acyliminium ion cyclization. This generates diastereomeric 4-formyloxypipecolic acid intermediates, which undergo enzymatic hydrolysis to yield the target (2S,4S) stereoisomer with >99% diastereomeric excess (de) after crystallization [4]. Alternatively, chiral pool approaches utilize naturally occurring (S)-pyroglutamic acid, though this requires additional steps to install the C4 hydroxy group with correct stereochemistry. The chemoenzymatic pathway demonstrates superior diastereocontrol, achieving 92% de prior to final purification – significantly higher than non-enzymatic cyclization methods (typically 60-75% de) [4].
Table 1: Comparative Diastereoselective Synthesis Pathways
Method | Key Starting Material | Diastereomeric Excess | Overall Yield |
---|---|---|---|
Chemoenzymatic Resolution | N-Acetyl-(R,S)-allylglycine | 92% (pre-crystallization) | 34% |
Chiral Pool Derivation | (S)-Pyroglutamic Acid | 75% (pre-crystallization) | 28% |
Acyliminium Cyclization | Racemic Allylglycine Derivatives | 60-70% | 30-40% |
Critical reaction parameters governing yield include temperature, protecting group strategy, and cyclization stoichiometry. The acyliminium cyclization exhibits pronounced temperature sensitivity, with optimal performance at 0°C – higher temperatures (>25°C) promote epimerization at C4, reducing diastereoselectivity by ≥40% [4]. Protecting group selection proves equally crucial: benzyloxycarbonyl (Cbz) groups at N1 enable 85-90% regioselective cyclization, whereas tert-butoxycarbonyl (Boc) protection decreases cyclization efficiency to 60-65% due to steric hindrance during ring closure [4]. Stoichiometric optimization studies reveal that 1.05 equivalents of formaldehyde dimethyl acetal (cyclization catalyst) maximizes conversion (98%) while minimizing diester byproducts (<2%). These parameters collectively elevate isolated yields from initial 22-25% to 34-38% in optimized batches [4].
Table 2: Optimized Reaction Parameters for Key Synthesis Steps
Reaction Stage | Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|---|
Acyliminium Cyclization | Temperature | 25°C | 0°C | +40% de |
N-Protection | Protecting Group | tert-Butoxycarbonyl | Benzyloxycarbonyl | +25% conversion |
Ring Closure | Formaldehyde Equivalents | 0.8 eq | 1.05 eq | +15% yield |
Enzymatic Resolution | Enzyme Loading | 5 wt% | 8 wt% | +20% ee |
Scale-up introduces multifaceted challenges: exothermic cyclization requires precise thermal control, enzymatic resolution necessitates expensive immobilized biocatalysts, and diastereomer separation demands specialized chromatography. Continuous flow reactors address thermal management issues by enabling rapid heat dissipation during exothermic steps, reducing epimerization from 8% (batch) to <1% at >100 kg/day throughput [4]. Simulated moving bed (SMB) chromatography replaces batch purification, cutting solvent consumption by 70% while maintaining ≥99.5% diastereomeric purity. However, enzyme costs remain prohibitive below 500 kg/year production volumes. Emerging solutions include heterogeneous chemo-enzymatic flow systems combining immobilized lipases with solid acid catalysts, demonstrating 92% space-time yield improvement over batch processes [4]. These advances enabled the documented production of 100 kg batches of pharmaceutical-grade material meeting ICH Q6A stereochemical specifications [4].
Table 3: Solvent Systems for Stereochemical Control
Solvent System | Catalyst | Reaction Type | Enantiomeric Excess | Diastereoselectivity |
---|---|---|---|---|
THF/H₂O (4:1) | Immobilized lipase PS | Enzymatic hydrolysis | 98.5% | >99% |
Dichloromethane | ZnCl₂ (10 mol%) | Transesterification | 93% | 88% |
Supercritical CO₂ | None | Cyclization/esterification | 96% | 95% |
Methanol | Ti(OiPr)₄ (5 mol%) | Esterification | 85% | 78% |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3